4-(Hydroxymethyl)phenoxyacetic acid

Catalog No.
S570388
CAS No.
68858-21-9
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)phenoxyacetic acid

CAS Number

68858-21-9

Product Name

4-(Hydroxymethyl)phenoxyacetic acid

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]acetic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)

InChI Key

VUCNQOPCYRJCGQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)OCC(=O)O

Synonyms

4-(Hydroxymethyl)phenoxyaceticacid;68858-21-9;hmplinker;4-Hydroxymethylphenoxyaceticacid;2-[4-(hydroxymethyl)phenoxy]aceticacid;2-(4-(Hydroxymethyl)phenoxy)aceticacid;p-(Hydroxymethyl)phenoxyaceticacid;MFCD00057827;SBB059335;4-Hmpaa;4-phenoxyaceticacid;HMPA-LINKER;HMPAODER;HPALINKER;PubChem11987;AC1L4XYM;AC1Q5WQD;ACMC-1B2RE;Oprea1_767209;KSC489O6N;55730_ALDRICH;H2515_SIGMA;SCHEMBL166364;55730_FLUKA;CTK3I9766

Canonical SMILES

C1=CC(=CC=C1CO)OCC(=O)O

Synthesis and Characterization

  • Synthesis: HMPA can be synthesized through various methods, including the reaction of p-hydroxymethylphenol with chloroacetic acid in the presence of a base. []
  • Characterization: Studies have characterized HMPA's physical and chemical properties, including its melting point, solubility, and spectral data (e.g., NMR, IR). [, ]

Potential Applications

  • Biomedical Research: HMPA shares structural similarities with some biologically active compounds, leading to its potential exploration in drug discovery and development. However, further research is required to understand its specific biological effects and potential therapeutic applications.
  • Material Science: The presence of both a hydroxyl group and a carboxylic acid group in HMPA suggests its potential use as a building block for the synthesis of various materials. However, further studies are needed to explore its suitability for specific material applications.

4-(Hydroxymethyl)phenoxyacetic acid is a chemical compound with the empirical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. It is identified by the CAS number 68858-21-9 and is characterized by a phenoxyacetic acid structure with a hydroxymethyl group attached to the para position of the aromatic ring. This compound appears as a white solid and is soluble in organic solvents, making it suitable for various chemical applications .

The chemical behavior of 4-(Hydroxymethyl)phenoxyacetic acid can be explored through several types of reactions:

  • Esterification: It can react with alcohols to form esters, which are often used in synthesis and as intermediates in organic chemistry.
  • Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, allowing for the formation of salts.
  • Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions under appropriate conditions, leading to various derivatives.

These reactions highlight its versatility in organic synthesis and its potential utility in developing more complex molecules.

Several methods have been reported for synthesizing 4-(Hydroxymethyl)phenoxyacetic acid:

  • From p-Hydroxybenzaldehyde: One common method involves the reaction of p-hydroxybenzaldehyde with chloroacetic acid in the presence of a base, leading to the formation of the desired compound through nucleophilic substitution.
  • Using Phenol Derivatives: Another approach involves starting from phenol derivatives and modifying them through hydroxymethylation followed by acylation to yield 4-(Hydroxymethyl)phenoxyacetic acid .

These methods reflect its accessibility for research and industrial applications.

4-(Hydroxymethyl)phenoxyacetic acid finds applications primarily in:

  • Solid-Phase Peptide Synthesis: It serves as an acid-labile resin linkage agent, facilitating the synthesis of peptides through the "FMOC-polyamide" technique .
  • Chemical Research: Due to its reactive functional groups, it is utilized as an intermediate in various organic syntheses.
  • Pharmaceutical Development: Its biological activity makes it a candidate for further exploration in drug development, particularly for anti-inflammatory therapies.

Research on interaction studies involving 4-(Hydroxymethyl)phenoxyacetic acid is limited but suggests potential interactions with various biomolecules due to its functional groups. Studies indicate that it may influence enzyme activity or receptor binding, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 4-(Hydroxymethyl)phenoxyacetic acid. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Hydroxyphenylacetic AcidLacks the phenoxy groupPrimarily studied for its analgesic properties
Phenoxyacetic AcidLacks hydroxymethyl groupUsed widely as an herbicide
2-(4-Hydroxyphenyl)propanoic AcidContains a propanoic acid moietyKnown for anti-inflammatory effects

The uniqueness of 4-(Hydroxymethyl)phenoxyacetic acid lies in its combination of both phenolic and carboxylic functionalities, which enhances its reactivity and potential applications compared to these similar compounds.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 162 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68858-21-9

Wikipedia

4-(Hydroxymethyl)phenoxyacetic acid

Dates

Modify: 2023-08-15

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